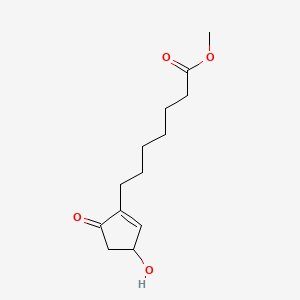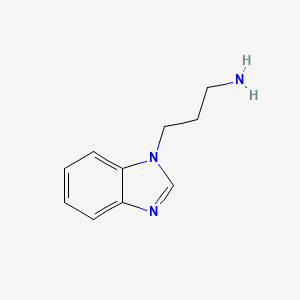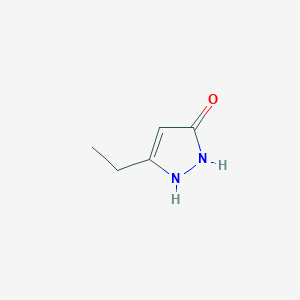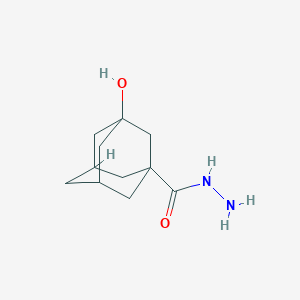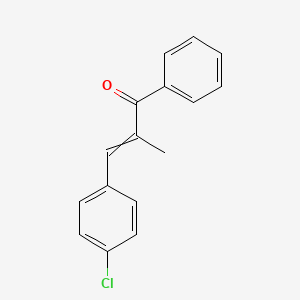
1-(Butan-2-yl)-2-isocyanobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-2-isocyanobenzene is an organic compound that belongs to the class of aromatic isocyanides It consists of a benzene ring substituted with an isocyanide group at the second position and a butan-2-yl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-2-isocyanobenzene typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 2-nitrobenzyl chloride, undergoes a reduction reaction to form 2-aminobenzyl chloride.
Substitution Reaction: The 2-aminobenzyl chloride is then reacted with butan-2-yl bromide in the presence of a base such as potassium carbonate to form 1-(Butan-2-yl)-2-aminobenzene.
Isocyanide Formation: Finally, the 1-(Butan-2-yl)-2-aminobenzene is treated with chloroform and a strong base like sodium hydroxide to form this compound through a Hofmann rearrangement reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-2-isocyanobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the isocyanide group to an amine group.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of this compound.
Reduction: 1-(Butan-2-yl)-2-aminobenzene.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Butan-2-yl)-2-isocyanobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-2-isocyanobenzene involves its interaction with molecular targets through its isocyanide group. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes, making the compound of interest for studying enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
1-(Butan-2-yl)-4-isocyanobenzene: Similar structure but with the isocyanide group at the fourth position.
1-(Butan-2-yl)-3-isocyanobenzene: Similar structure but with the isocyanide group at the third position.
1-(Butan-2-yl)-2-aminobenzene: Similar structure but with an amine group instead of an isocyanide group.
Uniqueness
1-(Butan-2-yl)-2-isocyanobenzene is unique due to the specific positioning of the isocyanide group, which imparts distinct chemical reactivity and potential biological activity. The presence of the butan-2-yl group also influences its steric and electronic properties, differentiating it from other isocyanobenzene derivatives.
Properties
IUPAC Name |
1-butan-2-yl-2-isocyanobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-4-9(2)10-7-5-6-8-11(10)12-3/h5-9H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJPMLMEUPMPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398247 |
Source


|
| Record name | 1-(Butan-2-yl)-2-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602262-04-4 |
Source


|
| Record name | 1-(Butan-2-yl)-2-isocyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
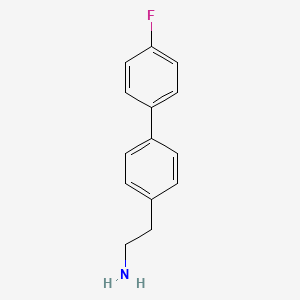

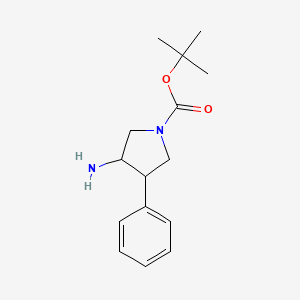
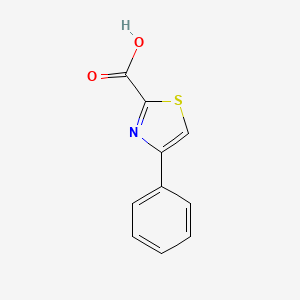
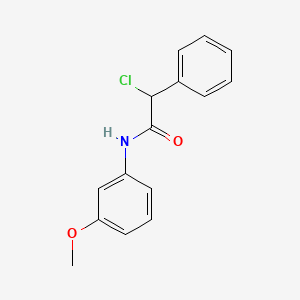
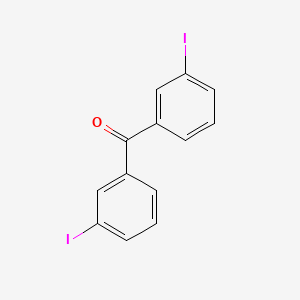
![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)
